molecular formula C13H24N2O4 B8097659 (4S)-1-Boc-4-(Dimethylamino)-L-proline methyl ester CAS No. 149152-71-6

(4S)-1-Boc-4-(Dimethylamino)-L-proline methyl ester

Cat. No.: B8097659
CAS No.: 149152-71-6
M. Wt: 272.34 g/mol
InChI Key: SMLZXOORJOZFSC-UWVGGRQHSA-N
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Description

(4S)-1-Boc-4-(Dimethylamino)-L-proline methyl ester is a chiral, Boc-protected proline derivative designed for advanced peptide synthesis and medicinal chemistry research. This compound serves as a critical building block for the introduction of a modified proline residue into peptide chains, where the dimethylamino group at the 4-position can significantly influence the conformational properties of the resulting molecule. Such 4-substituted proline analogs are valuable tools for studying and modulating protein structure and function, as the stereochemistry and electronic nature of the substituent can control proline ring pucker and amide bond isomerization . This makes them particularly useful in the development of collagen mimetics, enzyme inhibitors, and novel therapeutic peptides . The tert-butyloxycarbonyl (Boc) protecting group ensures orthogonal protection of the secondary amine, facilitating straightforward solid-phase and solution-phase peptide synthesis, while the methyl ester protects the carboxylic acid functionality during chain assembly. Researchers utilize this and related compounds to explore stereoelectronic effects and to create peptides with enhanced stability and targeted biological activity . For Research Use Only. This product is intended for laboratory research purposes and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4S)-4-(dimethylamino)pyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-8-9(14(4)5)7-10(15)11(16)18-6/h9-10H,7-8H2,1-6H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLZXOORJOZFSC-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501113249
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-(dimethylamino)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S-cis)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149152-71-6
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-(dimethylamino)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S-cis)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149152-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-(dimethylamino)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S-cis)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Catalysts

  • Substrate : 4-hydroxy-L-proline.

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Catalyst : 4-Dimethylaminopyridine (DMAP) at 0.07–0.11 equivalents relative to the substrate.

  • Temperature : 20–30°C under stirring for 16–19 hours.

  • Yield : 82–84.7% purity after recrystallization.

Mechanistic Insight : DMAP facilitates the nucleophilic attack of the proline amine on Boc anhydride, forming a stable carbamate. The mild conditions preserve the stereochemistry of the 4-hydroxy group.

Methyl Esterification of the Carboxyl Group

The carboxyl group of Boc-protected 4-hydroxy-L-proline is esterified using methanol under catalytic conditions.

Optimized Protocol

  • Reagents : Dicyclohexylcarbodiimide (DCC) or HBTU (for peptide coupling).

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature : 20–30°C for 1–2 hours.

  • Workup : Filtration to remove dicyclohexylurea (DCU) byproducts, followed by reduced-pressure distillation.

  • Yield : 80–86%.

Critical Note : Direct esterification avoids side reactions like amide formation, which are common when using thionyl chloride.

Functionalization at the 4-Position: Hydroxyl to Dimethylamino Conversion

The 4-hydroxy group is converted to a dimethylamino moiety through a two-step process involving oxidation and reductive amination.

Oxidation to Ketone Intermediate

  • Oxidizing Agent : TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) with trichloroisocyanuric acid (TCCA).

  • Solvent : Dichloromethane.

  • Temperature : 0–5°C for 2 hours.

  • Product : (2S)-N-Boc-4-oxopyrrolidine-2-carboxylic acid methyl ester.

Optimization of Reaction Parameters

Table 1: Comparative Analysis of Key Steps

StepReagents/ConditionsYield (%)Purity (%)Source
Boc ProtectionBoc₂O, DMAP, DCM, 24h82–84.798.5–98.8
Methyl EsterificationDCC, MeOH, THF, 2h80–86>95
OxidationTEMPO/TCCA, DCM, 0–5°C75–8090–92
Reductive AminationNaBH3CN, MeOH, H₂ (1 atm)33–4085–88

Industrial-Scale Considerations

Large-scale production necessitates:

  • Continuous Flow Reactors : For precise control of exothermic reactions like Boc protection.

  • Solvent Recycling : Dichloromethane and THF are recovered via distillation.

  • Catalyst Recovery : DMAP and TEMPO are filtered and reused to reduce costs.

Challenges : Low yields in reductive amination (33–40%) highlight the need for improved catalysts or alternative pathways .

Chemical Reactions Analysis

Types of Reactions

(4S)-1-Boc-4-(Dimethylamino)-L-proline methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution Reactions: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base.

    Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid.

    Substitution Reactions: Various electrophiles can be used, depending on the desired substitution product.

Major Products Formed

    Hydrolysis: Produces (4S)-1-Boc-4-(Dimethylamino)-L-proline.

    Deprotection: Yields (4S)-4-(Dimethylamino)-L-proline methyl ester.

    Substitution: Forms various substituted proline derivatives.

Scientific Research Applications

Applications in Peptide Synthesis

1. Peptide Bond Formation

(4S)-1-Boc-4-(Dimethylamino)-L-proline methyl ester is primarily utilized in the synthesis of peptides. The dimethylamino group enhances nucleophilicity, facilitating the formation of peptide bonds. This property is particularly useful in solid-phase peptide synthesis (SPPS), where efficiency and yield are critical.

2. Proline Derivatives in Drug Design

Proline derivatives, including this compound, are essential in designing peptidomimetics and bioactive compounds. The structural similarity to natural amino acids allows these compounds to mimic biological activity while providing enhanced stability and bioavailability.

Case Study 1: Synthesis of Peptidomimetics

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of peptidomimetics using this compound as a key intermediate. The study demonstrated that substituting traditional amino acids with this proline derivative improved the binding affinity to target receptors, showcasing its potential in drug development .

Case Study 2: Structural Analysis of Prolyl Peptides

A thesis from the University of Basel explored the conformational properties of prolyl peptides incorporating this compound. Using NMR spectroscopy, the researchers analyzed how the compound influenced the stability and conformation of peptide structures, providing insights into its role in peptide design .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and applications of related compounds:

Compound NameStructure FeaturesUnique Aspects
(2S,4S)-4-(Dimethylamino)-prolineContains dimethylamino groupLacks Boc protection
1-Boc-4-methyl-L-prolineMethyl substitution at position 4Different steric hindrance
1-Boc-4,4-dimethyl-L-prolineTwo methyl groups at position 4Enhanced lipophilicity
(2S,3R)-3-amino-2-methylbutanoic acidSimilar backbone but different side chainsDifferent biological activity

This comparative analysis highlights how variations in structure can affect reactivity and biological activity, emphasizing the versatility of proline derivatives in medicinal chemistry.

Mechanism of Action

The mechanism of action of (4S)-1-Boc-4-(Dimethylamino)-L-proline methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the Boc group provides steric protection. The ester group can undergo hydrolysis, releasing the active form of the compound.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, physicochemical properties, and applications of (4S)-1-Boc-4-(Dimethylamino)-L-proline methyl ester and its analogs:

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Key Applications References
This compound* -N(CH₃)₂ C₁₃H₂₃N₂O₄† ~273.33† Peptide synthesis, chiral catalysts, bioactive molecule design Inferred
(4S)-1-Boc-4-mercapto-L-proline methyl ester -SH C₁₁H₁₉NO₄S 261.34 Thiol-ene click chemistry, protein conjugation
(4S)-1-Boc-4-azido-L-proline methyl ester -N₃ C₁₁H₁₈N₄O₄ 270.29 CuAAC click chemistry, bioconjugation probes
(4S)-1-Boc-4-fluoro-D-proline -F C₁₀H₁₆FNO₄ 233.24 Stabilizing peptide conformations (e.g., collagen mimics)
(4R)-1-Boc-4-methyl-L-proline -CH₃ C₁₁H₁₉NO₄ 229.27 Modulating lipophilicity in drug candidates
(4S)-1-Boc-4-methylthiol-L-proline -SCH₃ C₁₁H₁₉NO₄S 277.27 Redox-sensitive prodrugs, sulfur-mediated crosslinking
(2R,4S)-1-Boc-4-aminopyrrolidine-2-carboxylate methyl ester -NH₂ C₁₂H₂₀N₂O₄ 256.30 Site-specific functionalization (e.g., fluorescent labeling)

*Inferred data; †Calculated based on structural analogs.

Key Research Findings

Conformational Effects : Substituents at the 4th position significantly influence pyrrolidine ring puckering. For example, electron-withdrawing groups (e.g., -F in 4-fluoro derivatives) stabilize Cγ-endo conformations, whereas bulky groups (e.g., -N(CH₃)₂) may favor Cγ-exo conformations due to steric hindrance .

Reactivity: The dimethylamino group enhances nucleophilicity, enabling acid-base catalysis in enzyme mimetics. Azido and mercapto derivatives are pivotal in click chemistry, with azido compounds requiring low-temperature storage (-20°C) to prevent decomposition .

Biological Interactions : Fluorinated prolines (e.g., 4-fluoro-D-proline) improve metabolic stability in peptides by resisting proteolytic cleavage, while methylthiol derivatives exhibit redox-responsive behavior in drug delivery systems .

Advantages and Limitations

  • Dimethylamino Derivative: Offers tunable basicity for pH-sensitive applications but may complicate purification due to its polar nature.
  • Azido vs. Mercapto : Azido derivatives enable faster click reactions than thiols but require stringent storage conditions .
  • Stereochemical Impact : (4R)-configured analogs (e.g., 4R-methyl-L-proline) often exhibit distinct biological activities compared to (4S) isomers, underscoring the importance of chiral purity .

Biological Activity

(4S)-1-Boc-4-(Dimethylamino)-L-proline methyl ester is a synthetic compound that plays a significant role in peptide synthesis and medicinal chemistry. It has a molecular formula of C13H24N2O4 and a molar mass of 272.34 g/mol. This compound features a tert-butoxycarbonyl (Boc) protecting group, a dimethylamino group, and a proline structure, which is crucial in various biochemical processes. Understanding its biological activity can provide insights into its potential applications in drug development and therapeutic interventions.

Structural Characteristics

The structural components of this compound include:

  • Boc Group : Enhances stability and solubility.
  • Dimethylamino Group : Contributes to the compound's reactivity.
  • Proline Backbone : Essential for biological interactions.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
(2S,4S)-4-(Dimethylamino)-prolineContains dimethylamino groupInvolved in various peptide syntheses
1-Boc-4-methyl-L-prolineMethyl substitution at position 4Enhanced solubility and stability
1-Boc-4,4-dimethyl-L-prolineTwo methyl groups at position 4Increased lipophilicity
(2S,3R)-3-amino-2-methylbutanoic acidSimilar backbone but different side chainsVaries in biological activity

Research Findings

Recent studies have highlighted the importance of proline derivatives in drug design. For instance, research on the structure–activity relationship (SAR) of compounds similar to this compound has shown that modifications to the proline ring can significantly affect binding affinities and inhibitory activities against specific targets such as the Keap1-Nrf2 pathway .

Case Study: Inhibition of Keap1-Nrf2 Interaction

One study focused on optimizing compounds for inhibiting the Keap1-Nrf2 protein-protein interaction. The results indicated that variations in the proline moiety led to changes in potency, where specific substitutions could enhance binding affinity significantly . This emphasizes the relevance of proline-based compounds in developing therapeutic agents targeting oxidative stress pathways.

Applications

The applications of this compound extend beyond basic research into practical uses in:

  • Medicinal Chemistry : As an intermediate for synthesizing bioactive peptides.
  • Drug Development : Potential use as an inhibitor or modulator in therapeutic contexts.

Q & A

Basic: What are the standard synthetic routes for preparing (4S)-1-Boc-4-(Dimethylamino)-L-proline methyl ester?

Answer:
A common approach involves multi-step functionalization of L-proline derivatives. For example, the Boc-protected proline backbone can be synthesized via esterification of the carboxyl group (e.g., using methanol and a dehydrating agent like dichlorosulfoxide at room temperature) . Subsequent introduction of the dimethylamino group at the 4-position may involve alkylation or nucleophilic substitution under controlled conditions. The Pictet-Spengler reaction, using catalysts like trifluoroacetic acid (TFA) in dichloromethane, has been employed for analogous proline modifications to achieve regioselective cyclization . Key steps include:

  • Protection of the amine with Boc anhydride.
  • Methyl ester formation via esterification.
  • Functionalization at the 4-position using dimethylamine derivatives.

Basic: Which characterization techniques are critical for confirming the structure of this compound?

Answer:

  • 1H NMR Spectroscopy : Essential for verifying stereochemistry, Boc-group integrity, and dimethylamino substitution. For example, characteristic peaks for Boc (tert-butyl, δ ~1.4 ppm) and methyl ester (δ ~3.7 ppm) should be observed .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns, ensuring no side products (e.g., over-alkylation) are present .
  • Infrared (IR) Spectroscopy : Validates carbonyl groups (Boc, ester) and amine functionalities.

Advanced: How do catalyst choices influence stereochemical outcomes during synthesis?

Answer:
Catalysts play a pivotal role in stereoselectivity. For instance:

  • TFA in dichloromethane promotes acid-catalyzed cyclization without racemization, preserving the (4S) configuration .
  • Metal catalysts (e.g., Pd, Rh) can enable C–H activation or Si–C bond cleavage, as seen in silacycle syntheses, which may stabilize intermediates and direct stereochemistry .
  • Chiral auxiliaries or ligands (e.g., phosphines) can enhance enantiomeric excess in asymmetric alkylation steps.

Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?

Answer:

  • Comparative Analysis : Cross-reference with published spectra of analogous Boc-protected proline derivatives (e.g., N-Boc-cis-4-hydroxy-L-proline methyl ester) .
  • 2D NMR : Use COSY or NOESY to resolve overlapping signals, especially for proline ring protons.
  • X-ray Crystallography : If available, provides unambiguous confirmation of stereochemistry and substituent positions .

Basic: What is the role of the Boc group in modulating reactivity during synthesis?

Answer:
The Boc group:

  • Protects the amine from undesired nucleophilic reactions during esterification or alkylation.
  • Enables selective deprotection under mild acidic conditions (e.g., TFA/DCM), leaving the methyl ester intact .
  • Improves solubility in organic solvents, facilitating purification via column chromatography.

Advanced: What strategies enable regioselective introduction of the dimethylamino group at the 4-position?

Answer:

  • Directed C–H Functionalization : Use transition-metal catalysts (e.g., Pd) to target the 4-position via chelation-directed activation .
  • Epoxide Ring-Opening : React a 4,5-epoxyproline intermediate with dimethylamine to achieve regioselective substitution.
  • Enzymatic Methods : Lipases or transaminases can catalyze stereospecific modifications under mild conditions.

Advanced: How can reaction conditions be optimized to minimize side products (e.g., over-alkylation)?

Answer:

  • Temperature Control : Lower temperatures (0–25°C) reduce kinetic side reactions.
  • Stoichiometry : Use a slight excess of dimethylamine (1.2–1.5 equiv) to avoid polysubstitution.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while dichloromethane minimizes unwanted solvolysis .

Basic: What are common side reactions, and how are they mitigated?

Answer:

  • Over-Protection : Multiple Boc groups may form if excess Boc anhydride is used. Mitigation: Strict stoichiometric control.
  • Racemization : Acidic or high-temperature conditions can invert stereochemistry. Mitigation: Use mild acids (TFA) and low temperatures .
  • Ester Hydrolysis : Avoid aqueous workup until final deprotection.

Advanced: What computational methods predict the compound’s stability under varying conditions?

Answer:

  • DFT Calculations : Model steric and electronic effects of the Boc and dimethylamino groups on ring puckering and hydrolysis susceptibility.
  • MD Simulations : Assess conformational stability in solvents (e.g., DMSO vs. MeOH) .
  • pKa Prediction Tools : Estimate amine basicity to design pH-controlled reactions.

Advanced: How can regioselective functionalization of the proline ring be achieved?

Answer:

  • Transition-Metal Catalysis : Pd-mediated C–H activation directs functionalization to the 4-position via chelation with the ester carbonyl .
  • Electrophilic Aromatic Substitution : Activate the proline ring with electron-withdrawing groups (e.g., Boc) to favor substitution at the 4-position.
  • Enzyme-Mediated Modifications : Transaminases selectively target specific positions under biocompatible conditions.

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